N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,6-7,14-18H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPJBOOQHWEOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCCNC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694257 | |
| Record name | N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854924-64-4 | |
| Record name | N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the 3,4-Dihydroisoquinoline Moiety
The 3,4-dihydroisoquinoline fragment is typically synthesized via Bischler-Napieralski cyclization or Tf$$2$$O-mediated annulation . A modern approach involves reacting phenylethanols with nitriles in the presence of triflic anhydride (Tf$$2$$O), generating a phenonium ion intermediate that facilitates cyclization. For example, heating 2-phenylethanol with acetonitrile and Tf$$_2$$O at 80°C for 12 hours yields 3,4-dihydroisoquinoline with >85% efficiency.
Alternative routes employ the Castagnoli–Cushman reaction , where homophthalic anhydride reacts with imines derived from aromatic aldehydes and amines. This method produces 3,4-dihydroisoquinolin-1(2H)-one derivatives in refluxing toluene, achieving yields of 70–90% after recrystallization.
Enamide Formation and Final Coupling
Synthesis of 3-Phenylprop-2-enamide
The cinnamamide segment is prepared via amidation of cinnamoyl chloride with primary amines. For instance, reacting cinnamoyl chloride with tert-butyl 4-aminobutylcarbamate in dichloromethane (DCM) at 0°C produces the protected enamide in 92% yield. Deprotection with HCl in dioxane liberates the free amine, which is critical for final coupling.
Palladium-Catalyzed Cross-Coupling
The final assembly often employs Suzuki-Miyaura or Buchwald-Hartwig couplings . A representative procedure involves reacting the butyl-linked dihydroisoquinoline with the enamide-bearing boronic ester (e.g., tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate) in the presence of Pd(PPh$$3$$)$$4$$ and Na$$2$$CO$$3$$ in toluene/ethanol (2:1) at 80°C. This method achieves 93% yield with high regioselectivity.
Optimization and Catalytic Systems
Ligand and Solvent Effects
Phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) enhance catalytic activity in cross-couplings. For example, using dppf-PdCl$$2$$ in 1,4-dioxane at 80°C reduces reaction time from 24 to 6 hours compared to PPh$$3$$-based systems. Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require higher temperatures (100–120°C).
Yield Optimization Data
Characterization and Analytical Validation
NMR spectroscopy confirms regiochemistry: the enamide’s α,β-unsaturated protons appear as doublets at δ 6.5–7.2 ppm (J = 15–16 Hz). High-resolution mass spectrometry (HRMS) verifies molecular integrity, with [M+H]$$^+$$ at m/z 335.2 (calc. 335.1998). Purity (>98%) is assessed via HPLC using a C18 column and acetonitrile/water gradient.
Industrial and Pharmacological Applications
This compound’s structural analogs exhibit activity as MDM2 inhibitors and kinase modulators. Scalable routes prioritize cost-effective catalysts (e.g., NiCl$$_2$$/dppp for reductions) and continuous-flow systems to minimize Pd residue.
Chemical Reactions Analysis
ST 198 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ST 198 may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
The compound has the chemical formula C22H26N2O and is characterized by a complex structure that includes a 3,4-dihydroisoquinoline moiety and a phenylprop-2-enamide group. Its unique structure contributes to its biological activity, making it a candidate for drug development.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds within the same chemical class. For instance, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), a derivative, demonstrated significant anticonvulsant activity in various animal models of epilepsy. It was effective in reducing seizure frequency and severity in models such as the maximal electroshock test and the 6-Hz psychomotor seizure model . This suggests that N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide may also exhibit similar effects due to structural similarities.
Cancer Treatment Potential
There is emerging evidence that compounds similar to this compound may possess anticancer properties. Research indicates that certain 3,4-dihydroisoquinoline derivatives can inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways and induction of apoptosis in cancer cells . Further studies are needed to evaluate the specific effects of this compound on cancer cell lines.
Table 1: Summary of Research Findings on Related Compounds
Mechanism of Action
ST 198 exerts its effects by antagonizing dopamine D3 receptors. This means it binds to these receptors and blocks the action of dopamine, a neurotransmitter involved in various neurological processes. By inhibiting dopamine’s action, ST 198 can modulate neurological activity and has potential therapeutic effects in conditions characterized by dopamine dysregulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on their substitutions and pharmacological profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Similar Compounds
Key Findings
Structural Impact on Receptor Binding: The target compound’s phenylpropenamide group may favor hydrophobic interactions with sigma receptors, similar to benzamide derivatives in . However, the butyl linker (vs. Compounds with tetrahydro-2H-pyran-4-yl or oxetane groups () exhibit improved solubility, which may reduce off-target effects compared to the phenylpropenamide terminus .
Sigma Receptor Selectivity: Sigma-2 receptors are overexpressed in proliferative cancer cells (e.g., mammary adenocarcinoma line 66), with ligand affinity correlating with cell proliferation status . The pyrimidinecarboxamide analog () may exhibit higher sigma-2 selectivity due to its heteroaromatic core, which could engage in hydrogen bonding with receptor residues . Rodent cell lines (e.g., C6 glioma) show higher sigma-2 receptor density (Bmax = 7324 fmol/mg protein) than human lines, suggesting species-specific differences in compound efficacy .
Computational Insights :
- Molecular docking tools like Glide () predict that analogs with rigid aromatic systems (e.g., phenylpropenamide) may achieve better pose accuracy (rmsd <1 Å) in sigma receptor binding pockets compared to flexible ligands .
Synthetic Considerations :
- The target compound’s synthesis likely parallels methods in , where carbamate intermediates and amide couplings are critical. However, the phenylpropenamide terminus may require specialized reagents (e.g., HATU/DIEA) for optimal yield .
Table 2: Hypothetical Binding Affinities (Predicted)
Biological Activity
N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
Chemical Formula: C22H26N2O
Molecular Weight: 350.46 g/mol
IUPAC Name: this compound
The compound features a dihydroisoquinoline moiety, which is known for its pharmacological relevance, particularly in neuropharmacology and oncology.
Research indicates that this compound interacts with various biological targets:
- Sigma Receptors: The compound exhibits a high affinity for sigma receptors, particularly sigma-2 receptors, which are implicated in numerous neurodegenerative diseases and cancer. Studies have demonstrated that it binds to sigma-2 receptors with a dissociation constant (Kd) of approximately 0.66 nM, indicating strong binding affinity .
- Enzyme Inhibition: Preliminary investigations suggest that the compound may act as an enzyme inhibitor, potentially affecting pathways involved in neurotransmitter regulation and cellular signaling .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
Anticancer Activity
In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines. For instance, it has shown promise in reducing cell viability in breast cancer models by inducing apoptosis through sigma receptor-mediated pathways .
Neuroprotective Effects
The compound's interaction with sigma receptors suggests potential neuroprotective effects. Research has pointed to its ability to modulate neuroinflammatory responses and promote neuronal survival under stress conditions .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Neuroprotection:
-
Anticancer Research:
- In another study focusing on breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. The authors concluded that the compound could serve as a lead for developing new anticancer therapies targeting sigma receptors .
Comparative Analysis
| Compound | Biological Target | Affinity (Kd) | Activity |
|---|---|---|---|
| This compound | Sigma-2 Receptor | 0.66 nM | Anticancer, Neuroprotective |
| RHM-1 (similar structure) | Sigma Receptor | 0.80 nM | Anticancer |
| RHM-2 (analog) | Sigma Receptor | 1.00 nM | Moderate Anticancer |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the 3,4-dihydroisoquinoline core in target compounds like N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide?
- Methodology : The 3,4-dihydroisoquinoline scaffold can be synthesized via the Pictet-Spengler reaction , where an aromatic aldehyde reacts with a β-phenylethylamine derivative under acidic conditions (e.g., HCl or trifluoroacetic acid) to cyclize into the tetrahydroisoquinoline structure. Subsequent oxidation or functionalization steps (e.g., Friedel-Crafts acylation) can introduce substituents .
- Optimization : Temperature control (e.g., reflux in THF or DMF) and catalyst selection (e.g., Lewis acids like AlCl₃ for Friedel-Crafts) are critical for yield improvement. For example, using microwave-assisted synthesis reduces reaction times by 30–50% compared to conventional heating .
Q. How can the purity and structural integrity of the synthesized compound be validated?
- Analytical Workflow :
- HPLC : Reverse-phase C18 columns with acetonitrile/ammonium formate buffer (e.g., 43.5:56.5 v/v) at 3 mL/min flow rate, UV detection at 288 nm, ensuring >99% radiochemical purity for radiolabeled analogs .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₇N₂O₂: 393.2072).
- NMR : Key signals include δ 7.2–7.5 ppm (aromatic protons), δ 4.1–4.3 ppm (methylene adjacent to the amide), and δ 2.6–3.0 ppm (dihydroisoquinoline protons) .
Advanced Research Questions
Q. What methodologies are employed to radiolabel analogs of this compound for in vivo imaging studies?
- Radiosynthesis Protocol :
- Fluorine-18 Labeling : React the mesylate precursor with [¹⁸F]fluoride (produced via ¹⁸O(p,n)¹⁸F reaction) in DMSO at 80°C for 5–7 min. Purify via HPLC (Agilent C18 column) and validate by co-injection with non-radioactive standard .
- Iodine-125 Labeling : Electrophilic iododestannylation using Na[¹²⁵I]I and chloramine-T, achieving >70% radiochemical yield. Specific activity typically exceeds 2,000 Ci/mmol .
- Biodistribution Studies : In murine tumor models (e.g., 66 breast cancer), administer 5–10 µCi/g of radioligand intravenously. Sacrifice animals at 1, 2, and 4 h post-injection, and quantify uptake in tumors vs. normal tissues (e.g., liver, kidney) using gamma counting .
Q. How can molecular docking be utilized to predict the compound’s interaction with σ2 receptors or other targets?
- Computational Workflow :
- Protein Preparation : Retrieve σ2 receptor structure (e.g., PDB ID 5HK1) and optimize with AMBER force fields.
- Ligand Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding poses. Key interactions include hydrogen bonding between the amide group and Tyr206, and π-π stacking of the phenylprop-2-enamide with Phe108 .
- Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values from competitive binding assays .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Case Example : If a compound shows high in vitro σ2 affinity (Ki = 2 nM) but low tumor uptake in vivo:
- Troubleshooting :
Assess metabolic stability via liver microsome assays (e.g., 90% degradation after 30 min suggests rapid clearance).
Modify the linker (e.g., replace butyl with polyethylene glycol) to improve pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
